Cas no 1111614-17-5 (N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide)

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide structure
1111614-17-5 structure
商品名:N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide
CAS番号:1111614-17-5
MF:C20H18N4O6S
メガワット:442.445123195648
CID:5844131
PubChem ID:40154681

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4-hydroxy-3-nitrobenzene-1-sulfonamide
    • EN300-26605344
    • 1111614-17-5
    • Z385125682
    • N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide
    • インチ: 1S/C20H18N4O6S/c21-13-15(20(26)23-9-1-2-10-23)11-14-3-5-16(6-4-14)22-31(29,30)17-7-8-19(25)18(12-17)24(27)28/h3-8,11-12,22,25H,1-2,9-10H2/b15-11+
    • InChIKey: ZCYUNWJQPVNLEC-RVDMUPIBSA-N
    • ほほえんだ: S(C1C=CC(=C(C=1)[N+](=O)[O-])O)(NC1C=CC(=CC=1)/C=C(\C#N)/C(N1CCCC1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 442.09470548g/mol
  • どういたいしつりょう: 442.09470548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 854
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 165Ų

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26605344-0.05g
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4-hydroxy-3-nitrobenzene-1-sulfonamide
1111614-17-5 95.0%
0.05g
$246.0 2025-03-20

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide 関連文献

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamideに関する追加情報

Introduction to N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide (CAS No. 1111614-17-5)

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1111614-17-5, represents a pinnacle of molecular design, integrating multiple functional groups to exhibit unique chemical and biological properties. The structural complexity of this molecule, characterized by its phenyl ring, nitro group, and sulfonamide moiety, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide is a testament to the ingenuity of modern synthetic chemistry. The presence of the E-alkene moiety linked to a pyrrolidinone ring introduces a conformational flexibility that can be exploited for optimal binding interactions with biological targets. Additionally, the nitro and hydroxyl substituents on the aromatic ring contribute to the compound's electronic properties, influencing its reactivity and potential pharmacological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have suggested that N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide may interact with enzymes and receptors involved in critical metabolic pathways. Specifically, its structure aligns well with binding pockets of enzymes such as kinases and cytochrome P450 oxidases, which are pivotal in drug metabolism and signal transduction.

In the realm of medicinal chemistry, the sulfonamide group is a well-documented pharmacophore known for its ability to enhance binding affinity and metabolic stability. The incorporation of this group into the molecular framework of N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin1-ylprop-1-enyl]phenyl]-4-hydroxy3-nitrobenzenesulfonamide not only strengthens its interaction with biological targets but also provides a scaffold for further derivatization. This versatility makes it an attractive candidate for structure-based drug design, where subtle modifications can lead to significant improvements in efficacy and selectivity.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The formation of the E-alkene linkage between the pyrrolidinone ring and the phenyl sulfonamide is particularly critical, as it dictates the overall conformational preferences of the molecule. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve this transformation with minimal side products.

From a biological perspective, N-[4-[(E)-2-cyano3-oxo3-pyrrolid1-ylprop14-hydroxy3-nitrobenzenesulfonamide has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate key enzymatic pathways suggests applications in treating a variety of diseases, including inflammatory disorders and cancer. Furthermore, its sulfonamide core aligns with known drug candidates that have demonstrated clinical efficacy, reinforcing its potential as a lead compound for further development.

The nitro group in the molecular structure not only contributes to electronic properties but also serves as a handle for further functionalization through reduction or diazotization reactions. These transformations can yield derivatives with altered pharmacokinetic profiles or enhanced bioavailability. Such modifications are essential in translating laboratory findings into viable therapeutic options for patients.

The hydroxyl group on the aromatic ring adds another layer of complexity to the compound's behavior. It can participate in hydrogen bonding interactions with biological targets, potentially improving binding affinity. Additionally, this group can be exploited for prodrug strategies where it serves as a site for controlled release or activation within the body.

In conclusion, N-[4-[(E)-2-cyano3-oxo3-pyrrolid1-

4-hydroxy3-nitrobenzenesulfonamide (CAS No.
1111614
) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its multifaceted functional groups offer numerous opportunities for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing complex diseases and improving patient outcomes.

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